molecular formula C14H16N2O5 B13483589 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropoxy-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropoxy-benzoic acid

Cat. No.: B13483589
M. Wt: 292.29 g/mol
InChI Key: HJJZHLYWVATXRN-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a diazinane ring and a propan-2-yloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the benzoic acid core:

    Final assembly: The final compound could be synthesized by coupling the diazinane ring with the substituted benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring or the propan-2-yloxy group.

    Reduction: Reduction reactions might target the carbonyl groups in the diazinane ring.

    Substitution: The benzoic acid core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural features, it could be explored for developing new pharmaceuticals with anti-inflammatory or anticancer properties.

Industry

    Catalysts: The compound or its derivatives might be used as catalysts in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the propan-2-yloxy group.

    4-(propan-2-yloxy)benzoic acid: Lacks the diazinane ring.

Uniqueness

The presence of both the diazinane ring and the propan-2-yloxy group in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid might confer unique biological activities or chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C14H16N2O5/c1-8(2)21-11-4-3-9(13(18)19)7-10(11)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20)

InChI Key

HJJZHLYWVATXRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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